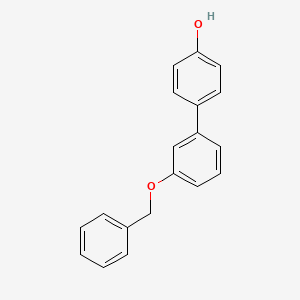

4-(3-Benzyloxyphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-11-9-16(10-12-18)17-7-4-8-19(13-17)21-14-15-5-2-1-3-6-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVENQAKAFCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602446 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889950-85-0 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Benzyloxyphenyl Phenol

Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems

The construction of the biphenyl core is a critical step in the synthesis of 4-(3-Benzyloxyphenyl)phenol. Modern cross-coupling reactions have become indispensable tools for the formation of C-C bonds between aryl moieties.

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl Ether Synthesis

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-C, C-N, and C-O bonds. researchgate.net These reactions have seen extensive application in the synthesis of pharmaceuticals and complex organic molecules due to their mild conditions and high functional group tolerance. researchgate.net The Suzuki-Miyaura cross-coupling reaction, for instance, is a pivotal method for synthesizing biaryl compounds. researchgate.net In the context of synthesizing biphenyl ethers, a palladium catalyst can be employed to couple an appropriately substituted aryl halide with an arylboronic acid.

For the synthesis of a this compound precursor, this could involve the coupling of a protected phenol (B47542) derivative. The choice of ligands, such as Xantphos, can be crucial in minimizing side reactions like β-hydride elimination and can influence the stereochemical outcome of the reaction. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, dppf, Xantphos | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid component |

| Solvent | Toluene (B28343), Dioxane, DMF | Solubilizes reactants and influences reaction rate |

| Aryl Halide | Aryl bromide or iodide | Electrophilic coupling partner |

| Arylboronic Acid | Arylboronic acid or ester | Nucleophilic coupling partner |

Copper-Mediated Coupling Reactions in the Construction of Biphenyl Ethers

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classical and still valuable method for the formation of diaryl ethers. nih.gov Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of milder, catalytic versions of the Ullmann reaction.

The synthesis of m-aryloxy phenols can be achieved through Ullmann coupling reactions involving resorcinol (B1680541) and aryl iodides, often using CuI and a ligand like picolinic acid as the catalytic system. nih.gov These reactions proceed via a nucleophilic aromatic substitution mechanism. nih.govencyclopedia.pub The use of ligands can enhance the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures and improved yields. youtube.com

Table 2: Key Features of Modern Copper-Mediated Diaryl Ether Synthesis

| Feature | Description |

| Catalyst | CuI, Cu₂O, CuCl |

| Ligand | Picolinic acid, 1,10-phenanthroline |

| Base | K₃PO₄, Cs₂CO₃ |

| Solvent | DMSO, DMF, Pyridine |

| Substrates | Aryl halides (I, Br) and phenols |

In situ studies using electrospray ionization mass spectrometry (ESI-MS) and electron paramagnetic resonance (EPR) have provided insights into the mechanism of copper-catalyzed C-O cross-coupling, suggesting the involvement of Cu(I) and Cu(II) species in a catalytic cycle. rsc.org

Oxidative Coupling Reactions in Phenol-Derived Systems

Oxidative coupling of phenols is a biosynthetic strategy for the formation of biaryl and diaryl ether linkages in many natural products. researchgate.net In synthetic chemistry, this approach can be mimicked using various oxidizing agents. researchgate.netwikipedia.org These reactions can proceed through either C-C or C-O bond formation, and controlling the selectivity can be challenging. wikipedia.orgnih.gov

The reaction is often catalyzed by transition metal complexes, including those of vanadium, copper, and iron. wikipedia.org Hypervalent iodine reagents have also emerged as powerful tools for promoting oxidative biaryl coupling of phenol ether derivatives. acs.orgsemanticscholar.org The selectivity between C-C and C-O coupling is influenced by factors such as the substrate structure, the oxidant, and the reaction conditions. wikipedia.orgnih.gov For instance, blocking the ortho and para positions on the phenol can favor C-O coupling. wikipedia.org

Table 3: Comparison of Oxidative Coupling Outcomes

| Coupling Type | Bond Formed | Common Products | Controlling Factors |

| C-C Coupling | Carbon-Carbon | Biphenols | Phenol substitution pattern, catalyst choice |

| C-O Coupling | Carbon-Oxygen | Diaryl ethers | Steric hindrance at ortho/para positions |

Ethereal Linkage Formation Strategies

The formation of the ether linkages—both the benzyloxy group and the diaryl ether—is central to the structure of this compound.

Williamson Ether Synthesis in Benzyloxy-Protected Phenols

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers from an alkoxide and an organohalide. wikipedia.org This SN2 reaction is particularly effective for introducing the benzyl (B1604629) protecting group onto a phenolic hydroxyl group. organic-chemistry.orgmasterorganicchemistry.com The reaction typically involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile, attacking the benzyl halide. wikipedia.orgorganic-chemistry.org

A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O), which can be beneficial when chemoselectivity is required. organic-chemistry.org The reaction is generally carried out in a polar aprotic solvent such as DMF or DMSO. francis-press.com While the classical Williamson synthesis is robust, alternative benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for substrates that are sensitive to acidic or basic conditions. orgsyn.org

Table 4: Typical Reagents for Williamson Ether Synthesis of Benzyl Ethers

| Reagent Type | Examples | Role in Reaction |

| Alcohol/Phenol | A hydroxyl-containing substrate | Source of the alkoxide/phenoxide nucleophile |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the hydroxyl group |

| Benzylating Agent | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Provides the electrophilic benzyl group |

| Solvent | DMF, Acetonitrile (B52724), Acetone | Provides the reaction medium |

Nucleophilic Aromatic Substitution Routes to Aryloxy Phenols

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryloxy phenols. nih.gov In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. libretexts.org For the synthesis of m-aryloxy phenols, a resorcinol derivative can act as the nucleophile, attacking an activated aryl halide. nih.govencyclopedia.pub

The aromatic ring of the aryl halide must typically be activated by electron-withdrawing groups in the ortho and/or para positions to facilitate the nucleophilic attack. youtube.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In cases where the aryl halide is not activated, the reaction may proceed through a benzyne (B1209423) intermediate, which involves an elimination-addition mechanism. libretexts.org

Regioselective Functionalization Techniques in Phenolic Derivatives

The construction of the unsymmetrical biaryl core of this compound necessitates precise control over bond formation, a challenge addressed by regioselective functionalization techniques. Direct C-H bond functionalization of free phenols has emerged as a powerful, atom-economical strategy for creating complex phenolic derivatives. nih.gov These methods often use a directing group, sometimes the phenolic hydroxyl group itself, to guide the reaction to a specific position on the aromatic ring, such as the ortho or para position. nih.gov

Cross-coupling reactions are a cornerstone for synthesizing biphenyl structures. The Ullmann reaction, for instance, involves heating an aryl halide with a copper powder catalyst to form a symmetrical biphenyl, a principle that has been adapted for the synthesis of more complex, unsymmetrical derivatives. arabjchem.org More modern and versatile methods include palladium-catalyzed cross-coupling reactions like the Suzuki and Miyaura couplings, which utilize arylboronic acids or arylboronates, respectively, to couple with aryl halides, offering a reliable route to biaryls. arabjchem.org

Recent advancements have focused on the direct dehydrogenative coupling of phenols under metal-catalyst-free electrochemical conditions, which can yield various 4,4′-biphenols. nih.gov Another innovative approach is the rearrangement of benzyl aryl ethers, catalyzed by agents like polyphosphoric acid (PPA), which can generate benzylated phenols with a diarylmethane skeleton. ccspublishing.org.cn

| Methodology | Key Reagents/Catalysts | Bond Formed | Key Feature |

|---|---|---|---|

| C-H Bond Functionalization | Directing groups, various metal catalysts (Co(II), Ni) | Aryl C-C, Aryl C-S | High atom economy; activates C-H bonds directly. nih.gov |

| Suzuki/Miyaura Coupling | Palladium catalyst, arylboronic acids/esters, aryl halide | Aryl C-C | High versatility and functional group tolerance. arabjchem.org |

| Ullmann Reaction | Copper catalyst, aryl halides | Aryl C-C | Classic method, particularly for electron-deficient halides. arabjchem.org |

| Electrochemical Coupling | Boron-doped diamond (BDD) electrodes | Aryl C-C | Metal- and oxidant-free conditions. nih.gov |

Protective Group Strategies: Benzyl Ether Formation

In the synthesis of this compound, the benzyl group serves as a crucial protecting group for one of the phenolic hydroxyls, preventing undesired side reactions during the assembly of the biaryl structure. The most common method for forming benzyl ethers is the Williamson ether synthesis. organic-chemistry.orgatlanchimpharma.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzyl source like benzyl bromide (BnBr) or benzyl chloride (BnCl). organic-chemistry.orgcommonorganicchemistry.com

The choice of base is critical and can range from strong bases like sodium hydride (NaH) to milder ones such as silver(I) oxide (Ag₂O) or potassium carbonate. organic-chemistry.orgnih.gov The use of milder bases is particularly important when selective protection of one hydroxyl group in a diol (like a resorcinol precursor) is required. organic-chemistry.org For substrates that are sensitive to basic conditions, alternative methods have been developed, such as using benzyl trichloroacetimidate (B1259523) under acidic catalysis. organic-chemistry.orgatlanchimpharma.com

Phase-transfer catalysis (PTC) offers an effective method for synthesizing monobenzyl ethers of diols like resorcinol with high selectivity. researchgate.net Using a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) under liquid-liquid-liquid conditions can favor the formation of the desired mono-alkylated product, 3-(phenylmethoxy)phenol, which is a key intermediate, while minimizing the formation of the bis-alkylated byproduct. researchgate.net

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K₂CO₃), Benzyl Halide (BnBr, BnCl) | Strongly basic | Widely applicable and common. organic-chemistry.orgatlanchimpharma.com |

| Phase-Transfer Catalysis (PTC) | Phenol, Base (e.g., KOH), Benzyl Chloride, TBAB | Biphasic or triphasic system | High selectivity for mono-alkylation of diols. researchgate.net |

| Acid-Catalyzed Etherification | Phenol, Benzyl Trichloroacetimidate, TfOH (cat.) | Acidic | Suitable for base-sensitive substrates. organic-chemistry.orgatlanchimpharma.com |

| Reductive Etherification | Carbonyl compound, Triethylsilane, Alkoxytrimethylsilane, FeCl₃ (cat.) | Mild, neutral | Converts carbonyls to ethers in one step. organic-chemistry.org |

Hydrogenation Reactions in Precursor Synthesis and Functional Group Manipulation

Hydrogenation is a versatile and powerful reaction in organic synthesis, employed for both the manipulation of functional groups in precursor molecules and for the cleavage of protecting groups. researchgate.net In the context of synthesizing precursors for this compound, catalytic hydrogenation is commonly used to reduce nitro groups to primary amines. nih.govnih.gov This transformation is pivotal, as the resulting amine can be a key functional handle for subsequent diazotization or coupling reactions to build the biaryl framework. nih.gov

The removal of benzyl protecting groups via catalytic hydrogenation, known as hydrogenolysis or debenzylation, is one of the most frequent applications of this reaction in complex organic synthesis. researchgate.nettaylorfrancis.com This process is typically performed using a palladium catalyst, with palladium on activated carbon (Pd/C) being the most common choice. nih.govtaylorfrancis.com For more challenging debenzylation reactions, Pearlman's catalyst (20% Pd(OH)₂/C) is often preferred. taylorfrancis.com The reaction involves the cleavage of the C-O bond of the benzyl ether in the presence of a hydrogen source, such as hydrogen gas (H₂), to yield the deprotected phenol and toluene as a byproduct. organic-chemistry.org

The efficiency of debenzylation can be influenced by the solvent, with tetrahydrofuran (B95107) (THF) and acetic acid often facilitating the process. atlanchimpharma.com While hydrogenation is a standard deprotection method, it can also lead to undesired side reactions if other reducible functional groups, such as aromatic halogens, are present in the molecule. researchgate.net Therefore, careful selection of the catalyst and reaction conditions is essential to ensure chemoselectivity. researchgate.netsigmaaldrich.com

| Catalyst | Primary Application | Hydrogen Source | Typical Conditions |

|---|---|---|---|

| 5-10% Palladium on Carbon (Pd/C) | O-Debenzylation, Nitro group reduction | H₂ gas | Room temperature, atmospheric or low pressure, various solvents (EtOH, THF, AcOH). atlanchimpharma.comnih.govtaylorfrancis.com |

| 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst) | Difficult debenzylation reactions | H₂ gas | Similar to Pd/C, often more active. taylorfrancis.com |

| Pd(0) EnCatTM 30NP | Selective reductive hydrogenation | H₂ gas, Cyclohexene | Can be used for selective debenzylation of aryl benzyl ethers. sigmaaldrich.com |

| Rhodium (Rh) or Ruthenium (Ru) on support | Aromatic ring hydrogenation | H₂ gas | Converts phenols to cyclohexanols or cyclohexanones. researchgate.net |

Chemical Transformations and Reactivity of 4 3 Benzyloxyphenyl Phenol

Electrophilic Aromatic Substitution Patterns in Benzyloxyphenylphenols

The orientation of electrophilic aromatic substitution on benzyloxyphenylphenols is dictated by the directing effects of the hydroxyl (-OH) and benzyloxy (-O-benzyl) substituents. Both groups are classified as activating, electron-donating groups (EDGs), which increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. aakash.ac.inwikipedia.org Consequently, they direct incoming electrophiles to the ortho and para positions relative to themselves. quizlet.comlibretexts.org

In 4-(3-Benzyloxyphenyl)phenol, there are two aromatic rings available for substitution:

Ring A: The phenol (B47542) ring, containing the free hydroxyl group.

Ring B: The phenyl ring substituted with the benzyloxy group.

The hydroxyl group is a powerful activating group due to the +M (mesomeric) effect, which donates electron density to the ring. aakash.ac.in This effect strongly enhances the nucleophilicity of the ortho and para carbons. Since the para position on Ring A is already substituted, electrophilic attack is most likely to occur at the two ortho positions (C2' and C6').

The benzyloxy group on Ring B is also an ortho-, para- director and an activating group. libretexts.org However, the activating effect of an ether group is generally less pronounced than that of a hydroxyl group. libretexts.org On Ring B, the benzyloxy group is at the C3 position. It directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Between the two rings, Ring A is significantly more activated due to the presence of the strongly electron-donating hydroxyl group. Therefore, electrophilic substitution is expected to occur preferentially on the phenol ring (Ring A) at the positions ortho to the hydroxyl group.

| Ring | Activating Group | Position of Group | Directing Effect | Predicted Substitution Sites |

| Ring A (Phenol) | Hydroxyl (-OH) | C4' | ortho-, para- | C2', C6' (highly favored) |

| Ring B (Phenyl) | Benzyloxy (-OBn) | C3 | ortho-, para- | C2, C4, C6 (less favored) |

Cleavage and Deprotection of the Benzyloxy Moiety

The benzyl (B1604629) ether in this compound serves as a common protecting group for the hydroxyl functionality. Its removal, or deprotection, is a key transformation and can be achieved through several methods, most notably catalytic hydrogenolysis and acid-catalyzed cleavage. acs.org

Catalytic hydrogenolysis is the most prevalent method for the cleavage of benzyl ethers due to its high efficiency and mild reaction conditions. acsgcipr.org The process involves the cleavage of the carbon-oxygen bond in the benzyl group, yielding the deprotected phenol and toluene (B28343) as a byproduct. ambeed.comjk-sci.com

The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), in the presence of a hydrogen source. researchgate.netatlanchimpharma.com The source of hydrogen can be molecular hydrogen (H₂) gas or a transfer agent like formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751). jk-sci.comorganic-chemistry.org

The general mechanism involves the oxidative addition of the benzyl ether to the palladium(0) surface to form a palladium(II) complex. jk-sci.com Subsequent coordination of hydrogen and transfer facilitates the cleavage of the C-O bond, releasing the alcohol (phenol). Reductive elimination then expels toluene and regenerates the active Pd(0) catalyst. jk-sci.com The rate of this reaction can be influenced by the choice of solvent, with THF and ethanol (B145695) often being effective. atlanchimpharma.com

| Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas, Ammonium formate, Formic acid | Ethanol, Methanol, THF, Toluene | Widely used, efficient, can be inhibited by certain functional groups. jk-sci.comatlanchimpharma.com |

| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ gas | Ethanol, Ethyl Acetate | More active and less prone to cause unwanted reductions than Pd/C. nih.gov |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol | Can be used for selective debenzylation in the presence of other protecting groups. researchgate.net |

Benzyl ethers can also be cleaved under acidic conditions, a method that is particularly useful for substrates sensitive to hydrogenation. organic-chemistry.org This transformation can be mediated by either Brønsted or Lewis acids. atlanchimpharma.comthaiscience.info

The mechanism typically begins with the protonation or coordination of the Lewis acid to the ether oxygen atom. atlanchimpharma.com This step makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. The cleavage can then proceed through an Sₙ2-type displacement by a nucleophile or via an Sₙ1 pathway involving the formation of a stable benzyl carbocation, which is subsequently quenched. thaiscience.info Strong Lewis acids like boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids like trifluoroacetic acid (CF₃CO₂H), are commonly employed. atlanchimpharma.comthaiscience.info To prevent side reactions, cation scavengers such as pentamethylbenzene (B147382) or thioanisole (B89551) are sometimes added to trap the liberated benzyl cation. thaiscience.info

| Acid Reagent | Type | Typical Conditions | Notes |

| Boron Trichloride (BCl₃) | Lewis Acid | DCM, -78 °C to rt | Highly effective, particularly for aryl benzyl ethers. atlanchimpharma.com |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Toluene, with a cation scavenger | Classic reagent for ether cleavage. thaiscience.info |

| Trifluoroacetic Acid (TFA) | Brønsted Acid | With a cation scavenger like thioanisole | Useful for acid-stable molecules. thaiscience.info |

| Concentrated HCl | Brønsted Acid | Refluxing Ethanol | Harsher conditions, may not be suitable for sensitive substrates. thaiscience.info |

Oxidative Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation. Phenols are readily oxidized, even without an alpha-hydrogen, due to the electron-donating nature of the -OH group that activates the aromatic ring. jove.comlibretexts.org Oxidation can lead to the formation of quinones or products of oxidative coupling.

The oxidation of phenols to quinones is a common transformation. libretexts.org Depending on the position of the hydroxyl group and the oxidant used, either ortho- or para-quinones can be formed. jove.com For this compound, oxidation would primarily occur at the phenolic ring, likely yielding a p-benzoquinone derivative due to the substitution pattern. A variety of oxidizing agents can effect this transformation. libretexts.org For instance, hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI) have been shown to be effective for the regioselective oxidation of phenols to ortho- and para-quinones, respectively. nih.gov Fremy's salt is another classic reagent for this purpose, though it sometimes yields mixtures of isomers. libretexts.orgnih.gov

Oxidative coupling is another potential reaction pathway where two phenol molecules are linked together. wikipedia.org This process is often catalyzed by transition metal complexes and proceeds through a radical mechanism, typically forming C-C or C-O bonds between the units. wikipedia.orgnih.gov

| Oxidizing Agent | Typical Product Type | Selectivity |

| Chromic Acid (H₂CrO₄) | p-Quinone | Can lead to over-oxidation. libretexts.orglibretexts.org |

| Fremy's Salt [(KSO₃)₂NO] | o- or p-Quinone | Can produce mixtures of isomers. nih.gov |

| o-Iodoxybenzoic Acid (IBX) | o-Quinone | Highly regioselective for ortho-quinone formation. nih.govnih.gov |

| Bis(trifluoroacetoxy)iodobenzene (BTI) | p-Quinone | Regiospecific for para-quinone formation. nih.gov |

| Vanadium Tetrachloride (VCl₄) | Dihydroxybiphenyls | Promotes oxidative C-C coupling. wikipedia.org |

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms underlying the reactions of this compound is crucial for controlling reaction outcomes. Radical pathways, in particular, are central to its oxidative chemistry.

Radical mechanisms are prominent in the oxidation of the phenolic moiety of this compound. The initial and rate-determining step in many oxidative processes is the abstraction of the hydrogen atom from the phenolic hydroxyl group, which generates a phenoxy radical. nih.govacs.org This can be initiated by an oxidizing agent or by reaction with other radicals, such as the hydroxyl radical (•OH). nih.govresearchgate.net

The resulting phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. wikipedia.orgresearchgate.net This delocalization is key to predicting the subsequent reaction pathways. The high spin density at the carbon atoms ortho and para to the oxygen makes these sites susceptible to attack.

Possible subsequent steps for the phenoxy radical include:

Radical Coupling: Two phenoxy radicals can couple to form C-C or C-O bonded dimers, leading to biphenol or diphenyl ether structures, respectively. This is the basis of oxidative coupling reactions. wikipedia.orgnih.gov

Reaction with Other Radicals: The phenoxy radical can react with other radical species present in the reaction mixture. For example, in the presence of NO₂, it can lead to the formation of nitrophenols. nih.gov

Further Oxidation: The radical can undergo further oxidation to form a quinone. jove.com

Oxidative cleavage of the benzyl ether can also proceed through a radical mechanism. This pathway involves the abstraction of a hydrogen atom from the benzylic position by a radical species (e.g., a bromo radical generated from an alkali metal bromide and an oxidant) to form a stabilized benzyl radical intermediate. acs.org

Proton Transfer Dynamics

Proton transfer (PT) is a fundamental reaction for phenols, involving the dissociation of the acidic hydroxyl proton. The dynamics of this process can occur through various mechanisms, including stepwise pathways of electron transfer followed by proton transfer (ET/PT) or concerted mechanisms where the electron and proton move in a single kinetic step, known as proton-coupled electron transfer (PCET). nih.govdtu.dk The specific pathway is influenced by factors such as the solvent, the properties of the electron/proton acceptor, and the intrinsic properties of the phenol itself. nih.gov

For phenols in aqueous solutions, the process can be described by a two-step model involving the formation of a solvent-stabilized ion pair, followed by the diffusion of the hydrated proton away from the phenolate (B1203915) anion. core.ac.uk Studies on the phenol radical cation in water have demonstrated that proton transfer can be an ultrafast process, occurring on a sub-picosecond timescale upon photoionization. rsc.org This rapid deactivation pathway is crucial in many chemical and biological systems. rsc.org

In the context of this compound, the acidity of the phenolic proton, and thus the thermodynamics and kinetics of its transfer, is modulated by the electronic character of the 3-benzyloxyphenyl substituent. The transfer of the proton from the hydroxyl group is a key step in many of its reactions, and kinetic isotope effect studies on similar phenols confirm the involvement of this proton transfer in the rate-determining step of oxidation reactions. nih.gov The excited-state proton transfer (ESPT) is another relevant process for phenols, where the molecule becomes significantly more acidic upon electronic excitation, potentially leading to proton transfer to the solvent or other acceptors. core.ac.uk

Table 1: Key Mechanisms in Phenolic Proton Transfer

| Mechanism | Description | Key Characteristics |

|---|---|---|

| Stepwise (ET/PT) | The phenol is first oxidized (electron transfer), forming a radical cation, which then deprotonates (proton transfer). | Involves a discrete radical cation intermediate. The rate can be dependent on either the ET or PT step. |

| Stepwise (PT/ET) | The phenol first deprotonates to form a phenolate anion, which is then oxidized. | Requires a basic environment to facilitate initial deprotonation. The phenolate is much more easily oxidized than the neutral phenol. |

| Proton-Coupled Electron Transfer (PCET) | The electron and proton are transferred in a single, concerted step from the phenol to an acceptor. | A single transition state for the combined transfer. Often characterized by a significant kinetic isotope effect. nih.gov |

| Excited-State Proton Transfer (ESPT) | Upon absorption of a photon, the phenol is promoted to an electronic excited state where its acidity dramatically increases, leading to proton transfer. | Occurs from the S1 state; often studied using time-resolved fluorescence spectroscopy. core.ac.uk |

Derivatization for Enhanced Reactivity or Analytical Profiling

Derivatization of this compound involves the chemical modification of the molecule, typically at the highly reactive phenolic hydroxyl group, to alter its properties for specific applications. These modifications can be aimed at enhancing its utility in further chemical synthesis or improving its detection and quantification in analytical methods.

The presence of the hydroxyl group strongly activates the attached benzene (B151609) ring toward electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemguide.co.ukmlsu.ac.in However, for this compound, the para position is already substituted. Therefore, electrophilic attack, such as halogenation or nitration, would be expected to occur at the positions ortho to the hydroxyl group. chemguide.co.ukmlsu.ac.in

For analytical purposes, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the analytical characteristics of phenols. nih.govresearchgate.net Phenols are polar and can exhibit poor peak shape in GC analysis. Conversion of the polar -OH group to a less polar ether or ester derivative increases volatility and thermal stability, leading to better chromatographic performance. nih.govepa.gov Furthermore, specific derivatizing agents can introduce moieties that enhance detectability. For instance, reagents like pentafluorobenzyl bromide (PFBBr) are used to introduce an electron-capturing group, making the derivative highly sensitive for analysis by GC with an electron capture detector (GC-ECD). epa.govepa.gov

The selection of a derivatizing agent depends on the analytical technique and the desired outcome. Common approaches include esterification with acid chlorides like benzoyl chloride or 4-carbethoxyhexafluorobutyryl chloride, and etherification with reagents such as PFBBr or diazomethane. nih.govresearchgate.netepa.gov These reactions transform the phenol into a derivative with improved volatility, stability, and/or detectability.

Table 2: Common Derivatization Strategies for Phenols

| Derivatizing Agent | Derivative Type | Analytical Technique | Purpose |

|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Gas Chromatography (GC-ECD) | Increases volatility and introduces a potent electron-capturing group for high sensitivity detection. epa.govepa.gov |

| Benzoyl chloride | Benzoate ester | High-Performance Liquid Chromatography (HPLC-UV) | Improves chromatographic retention and peak shape; adds a strong UV chromophore for enhanced detection. researchgate.net |

| 4-Carbethoxyhexafluorobutyryl chloride | Fluoroacylated ester | Gas Chromatography-Mass Spectrometry (GC-MS) | Creates a derivative with excellent chromatographic properties and characteristic mass fragments for unambiguous identification. nih.gov |

| Diazomethane | Methyl ether (Anisole) | Gas Chromatography (GC-FID) | Increases volatility and thermal stability for improved GC analysis. epa.gov |

Advanced Spectroscopic and Structural Elucidation of 4 3 Benzyloxyphenyl Phenol

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of organic molecules, providing precise information about the molecular weight and elemental composition, as well as structural details inferred from fragmentation patterns. For 4-(3-Benzyloxyphenyl)phenol (C₁₉H₁₆O₂), mass spectrometry confirms the molecular integrity and reveals characteristic fragmentation pathways dictated by its constituent functional groups: a biphenyl (B1667301) core, a phenolic hydroxyl group, and a benzyl (B1604629) ether linkage.

Under typical electron ionization (EI) conditions, the molecule is expected to display a distinct and prominent molecular ion peak. The aromatic nature of the biphenyl and benzyl groups lends stability to the molecular ion, allowing it to be readily detected. The exact monoisotopic mass of this compound is 276.1150 u, and its nominal mass is 276 u. The presence of a peak at m/z 276 in the mass spectrum serves as the primary confirmation of the compound's molecular weight.

The fragmentation of this compound is largely governed by the weakest bonds and the formation of the most stable carbocations and radicals. The benzyl ether linkage is particularly susceptible to cleavage. The most characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond alpha to the phenyl ring of the benzyl group. This heterolytic cleavage results in the formation of the benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium ion. This ion is typically observed at an m/z of 91 and is often the base peak, or one of the most abundant ions, in the mass spectra of benzyl-containing compounds.

The loss of the benzyl group as a radical (•C₇H₇) from the molecular ion results in a significant fragment ion at m/z 185, corresponding to the [M - C₇H₇]⁺• radical cation of a hydroxydiphenylether structure. Further fragmentation of this m/z 185 ion can occur, reflecting the phenolic portion of the molecule. Phenols are known to undergo characteristic losses of carbon monoxide (CO) and a formyl radical (•CHO). Therefore, subsequent fragmentation of the m/z 185 ion could lead to peaks at m/z 157 (loss of CO) and m/z 156 (loss of •CHO).

The table below outlines the predicted key fragment ions for this compound based on established fragmentation principles for its structural motifs.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Formula | Proposed Fragmentation | Relative Abundance |

| 276 | [C₁₉H₁₆O₂]⁺• | Molecular Ion [M]⁺• | High |

| 185 | [C₁₂H₉O₂]⁺ | Loss of benzyl radical [M - •C₇H₇]⁺ | Moderate to High |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation | High (often Base Peak) |

| 157 | [C₁₁H₉O]⁺ | From m/z 185 by loss of CO | Low to Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation | Low to Moderate |

| 65 | [C₅H₅]⁺ | From m/z 91 by loss of C₂H₂ | Low to Moderate |

Theoretical and Computational Chemistry Studies on 4 3 Benzyloxyphenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a molecule's ground-state energy, electron density, and other electronic properties, which are fundamental to understanding its chemical behavior. Methods like the B3LYP functional combined with a basis set such as 6-311+G(d,p) are commonly employed to model the electronic and structural properties of phenolic and aromatic compounds. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For 4-(3-Benzyloxyphenyl)phenol, this would involve optimizing bond lengths, bond angles, and the dihedral angles between the phenyl rings and the benzyloxy group to find the lowest energy conformer. nih.gov

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

It confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate a transition state or a higher-order saddle point.

It predicts the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the molecule's fundamental vibrational modes, such as O-H stretching, C-O stretching, and aromatic C-H bending. These theoretical spectra can be compared with experimental data to validate the computational model. acs.orgfigshare.com

The theoretical and experimental results for bond lengths and angles are generally in good agreement after DFT optimization. nih.gov For example, in related imine-phenol compounds, the calculated C=N and C-O bond lengths show strong concordance with experimental X-ray diffraction data. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ether groups, highlighting these as key sites for hydrogen bonding and interactions with electrophiles. nih.govresearchgate.net

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions. These sites are prone to nucleophilic attack. In phenolic compounds, the hydrogen atom of the hydroxyl group typically shows a region of high positive potential. nih.gov

Green Regions: These indicate areas of neutral or near-zero potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule, which is crucial for understanding its biological recognition and intermolecular interactions. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more willing to donate electrons to an electrophile. In a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO electron density is concentrated on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group. nih.gov

LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more susceptible to accepting electrons from a nucleophile. For the same related compound, the LUMO density is located on the benzoic acid portion. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.govimist.ma

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a molecule when it accepts electrons from the environment. |

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative basis for predicting chemical behavior.

For a related biphenyl compound, the calculated HOMO-LUMO gap was 4.3347 eV, indicating significant stability. nih.gov Its electrophilicity index of 3.534 eV suggested it behaves as a strong electrophile. nih.gov Similar calculations for this compound would provide a quantitative profile of its reactivity.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. researchgate.net Such modeling can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energy of each point along a reaction coordinate, a complete energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. This approach has been successfully applied to study reactions involving phenols, such as carboxylation with CO2 and reactions with hydroxyl radicals. researchgate.netnih.gov For this compound, this modeling could be used to predict the outcomes of oxidation, electrophilic substitution on the aromatic rings, or reactions involving the phenolic hydroxyl group.

Molecular Dynamics Simulations for Conformational Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments. researchgate.net

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be particularly useful for:

Conformational Analysis: Determining the distribution of different conformers (rotational isomers) in solution or in the solid state.

Solvent Effects: Studying how the molecule interacts with solvent molecules and how the solvent influences its preferred shape and dynamics.

Polymer Interactions: Investigating its behavior when incorporated into a larger system, such as a phenolic resin, to understand properties like hydrogen bonding networks and compatibility. researchgate.netrsc.org

MD simulations have been used to study the properties of cross-linked phenolic resins and the diffusion of molecules within them, demonstrating the power of this technique to bridge molecular behavior and macroscopic properties. researchgate.net

Thermochemical Calculations

In addition to structural and electronic properties, DFT calculations coupled with vibrational frequency analysis can be used to predict key thermochemical data. The vibrational analysis provides the zero-point vibrational energy (ZPVE) and the partition functions necessary to calculate thermodynamic quantities at different temperatures.

Important thermochemical properties that can be calculated include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder or randomness.

Gibbs Free Energy (G): A thermodynamic potential that can be used to determine the spontaneity of a process (G = H - TS).

These calculations are essential for predicting the stability of isomers and the equilibrium constants of reactions. imist.ma

| Thermochemical Property | Description |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | The quantum mechanical vibrational energy of the molecule at 0 Kelvin. |

| Enthalpy (H) | Includes the internal energy, ZPVE, and thermal contributions to predict the heat content at a given temperature. |

| Entropy (S) | Calculated from translational, rotational, and vibrational partition functions to quantify molecular disorder. |

| Gibbs Free Energy (G) | Combines enthalpy and entropy to predict thermodynamic stability and reaction spontaneity. |

This table summarizes the key thermochemical properties that can be derived from computational calculations.

4 3 Benzyloxyphenyl Phenol As a Strategic Building Block in Complex Organic Synthesis

Role in the Construction of Advanced Organic Molecules

The unique structural attributes of 4-(3-Benzyloxyphenyl)phenol make it an important precursor in the synthesis of a variety of advanced organic molecules. Its utility is demonstrated in its incorporation into larger, more complex frameworks designed for specific functional applications.

One notable application is in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine (B1218219) oxide sigmaaldrich.com. This molecule is part of a class of compounds investigated for their thermal properties and potential use as functional materials. The synthesis leverages the nucleophilic character of the phenolic oxygen of 4-(benzyloxy)phenol to build the larger phosphine oxide structure.

Furthermore, 4-(benzyloxy)phenol serves as a key intermediate in the preparation of various hetaryl-azophenol dyes sigmaaldrich.com. The phenolic group is amenable to diazo coupling reactions, allowing for the introduction of chromophoric azo groups. The benzyloxy moiety, on the other hand, can be retained to modulate the solubility and electronic properties of the final dye molecule, or it can be deprotected at a later stage to reveal another reactive site. These dyes have targeted applications, such as for the dyeing of polyester (B1180765) fibers sigmaaldrich.com.

The compound has also been identified as a key building block in the synthesis of labeled α-Tocopherol (a form of Vitamin E) sigmaaldrich.com. In this context, the specific arrangement of the oxygen-containing substituents on the aromatic rings of this compound is crucial for constructing the chroman ring system that is characteristic of tocopherols.

Below is a table summarizing some of the advanced organic molecules synthesized using this compound or its isomers as a precursor.

| Advanced Organic Molecule | Role of 4-(Benzyloxy)phenol Isomer | Primary Application Area |

| bis(4-Benzyloxyphenoxy)phenyl phosphine oxide | Key building block for the phosphine oxide framework sigmaaldrich.com | Functional materials |

| Hetaryl-azophenol dyes | Precursor for diazo coupling reaction sigmaaldrich.com | Textile dyeing sigmaaldrich.com |

| Labeled α-Tocopherol | Precursor for the chroman ring system sigmaaldrich.com | Isotope-labeled internal standards |

Precursor in the Synthesis of Functional Polymeric Materials and Resins

The phenolic nature of this compound and its derivatives makes it a suitable monomer for the synthesis of various functional polymers and resins. Phenolic compounds, in general, are foundational to the production of materials like polyimides and phenolic resins, which are valued for their thermal stability and mechanical properties nih.gov.

A direct application of a 4-(benzyloxy)phenol isomer is in the synthesis of the monomer 4-benzyloxyphenylmethacrylate (4-BOPMA) researchgate.net. This is achieved by reacting 4-benzyloxy phenol (B47542) with methacryloyl chloride. The resulting monomer, 4-BOPMA, can then undergo free-radical polymerization to produce the homopolymer, poly(4-benzyloxyphenylmethacrylate). Furthermore, it can be copolymerized with other monomers, such as butyl methacrylate (B99206) (BMA), to create copolymers with tailored properties researchgate.net. These polymers are characterized by their spectral properties, molecular weights, and thermal characteristics like glass transition temperatures researchgate.net.

| Polymer | Monomer Precursor | Synthesis Method |

| Poly(4-benzyloxyphenylmethacrylate) | 4-Benzyloxyphenylmethacrylate (from 4-benzyloxy phenol) researchgate.net | Free-radical polymerization researchgate.net |

| Copolymers of 4-BOPMA and Butyl Methacrylate | 4-Benzyloxyphenylmethacrylate and Butyl Methacrylate researchgate.net | Free-radical polymerization researchgate.net |

Additionally, 4-(benzyloxy)phenol is used in the synthesis of functional benzoxazine (B1645224) monomers sigmaaldrich.com. Benzoxazines are a class of heterocyclic compounds that undergo ring-opening polymerization upon heating to form polybenzoxazines, which are a type of high-performance phenolic resin. These resins are known for their excellent thermal stability, low water absorption, and good dielectric properties. The use of substituted phenols like 4-(benzyloxy)phenol allows for the introduction of specific functionalities into the resulting phenolic resin, thereby tuning its final properties for advanced applications.

Intermediate in the Formation of Liquid Crystalline Compounds

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like (calamitic) or disk-like (discotic) shape of molecules is a key factor for the formation of liquid crystalline phases. The rigid, elongated structure inherent in this compound makes it an excellent intermediate for the synthesis of liquid crystalline compounds.

A specific example is the preparation of the liquid crystal compound 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) nih.gov. In the final step of this synthesis, 4-benzyloxyphenol is esterified with an n-dodecyloxy-substituted benzoyloxybenzoic acid. The resulting molecule has a calamitic shape, consisting of three aromatic rings linked by ester groups, which is conducive to the formation of liquid crystal phases nih.gov.

Another significant application is in the synthesis of novel Schiff base liquid crystals. A series of compounds, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been prepared where a benzyloxy moiety is attached to one end of the molecule researchgate.net. The synthesis involves the condensation of 4-(benzyloxy)benzaldehyde (B125253) with various alkyloxy anilines. The length of the terminal alkyloxy chain influences the mesomorphic properties of these compounds, which exhibit smectic A phases depending on the chain length researchgate.net.

The table below highlights some liquid crystalline compounds derived from benzyloxyphenol precursors.

| Liquid Crystalline Compound | Role of Benzyloxyphenol Derivative | Type of Liquid Crystal |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Final esterification reactant nih.gov | Calamitic |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Derived from 4-(benzyloxy)benzaldehyde | Schiff Base |

Utility in the Development of Targeted Chemical Entities

Beyond its role in materials science, this compound and its isomers are valuable precursors for the development of targeted chemical entities, particularly those with potential biological activity or specific functional applications.

A significant area of research is its use in synthesizing molecules with potential therapeutic applications. For instance, 4-(benzyloxy)phenol has been investigated for its immunomodulatory activity. Studies have shown that it can facilitate intracellular mycobacterial clearance in infected human macrophages. This activity is mediated through a signaling pathway involving IL-35, JAK1/STAT3, and p53, which ultimately enhances phagosome-lysosome fusion. These findings suggest that 4-(benzyloxy)phenol could serve as a candidate for host-directed therapy in regulating inflammation and improving host defense in infections like tuberculosis.

In a different application, 4-(benzyloxy)phenol is used in the preparation of hetaryl-azophenol dyes sigmaaldrich.com. These dyes are designed for specific applications, such as the dyeing of polyester fibers. The synthesis involves the use of heterocyclic amines in nitrosyl sulfuric acid, showcasing the compound's utility in creating molecules with targeted industrial functions sigmaaldrich.com.

| Targeted Chemical Entity/Application | Function/Mechanism | Field of Use |

| Immunomodulatory Agent | Facilitates mycobacterial clearance via the p53-IL-35-JAK1/STAT3 signaling pathway. | Therapeutics (Tuberculosis) |

| Hetaryl-azophenol Dyes | Acts as a precursor for azo coupling to form dyes sigmaaldrich.com. | Industrial Chemistry (Textiles) sigmaaldrich.com |

The diverse applications of this compound and its isomers underscore its importance as a versatile and strategic building block in modern organic synthesis, enabling the creation of a wide range of complex and functional molecules.

Analytical Methodologies for Research and Purity Assessment of 4 3 Benzyloxyphenyl Phenol

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of 4-(3-Benzyloxyphenyl)phenol due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing phenolic compounds.

Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation from potential impurities and degradation products. Phenyl-bonded or pentafluorophenyl (PFP) columns are often considered alongside traditional C18 columns, as they can offer alternative selectivity for aromatic compounds. mdpi.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comgoogle.com Gradient elution is often employed to ensure the efficient separation of compounds with a range of polarities. nih.gov UV detection is standard, with the wavelength set near the absorbance maximum of the analyte, typically around 270-280 nm for phenolic compounds, to ensure high sensitivity. nih.govresearchgate.netepa.gov

A well-developed HPLC method can be applied for various purposes, including:

Purity determination: Assessing the percentage of the main component and identifying impurities.

Stability studies: Monitoring the degradation of the compound under different stress conditions.

Quality control: Ensuring batch-to-batch consistency in manufacturing.

Below is a table summarizing typical starting conditions for an RP-HPLC method for this compound analysis.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Agilent 1260 HPLC or equivalent google.com | Standard high-performance liquid chromatography system. |

| Column | Phenyl-Hexyl or C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and selectivity for aromatic phenols. |

| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol mdpi.com | Common organic solvents for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min google.com | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 35 °C google.com | Maintains consistent retention times and improves peak efficiency. |

| Detection | UV at 280 nm nih.gov | Wavelength for sensitive detection of the phenolic chromophore. |

| Injection Volume | 5 µL google.com | Standard volume to avoid column overloading. |

| Solvent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly for identifying and quantifying trace-level impurities. It combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. matec-conferences.org For GC analysis, the compound's volatility is a key factor. Due to the polar hydroxyl group, this compound often requires derivatization to increase its volatility and thermal stability, which is discussed in Section 7.3. nih.govnih.gov

The GC separates the derivatized analyte from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. A low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS or TG-5SilMS), is commonly used for the analysis of phenolic compounds. thermofisher.comnih.gov

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. matec-conferences.org For trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity by monitoring only specific fragment ions characteristic of the target analyte. rsc.orgdphen1.com

GC-MS is invaluable for:

Structural confirmation: The mass spectrum provides molecular weight and fragmentation information that confirms the chemical structure. nih.gov

Impurity profiling: Identifying and quantifying trace impurities that may not be detected by other methods.

Analysis of raw materials and intermediates: Ensuring the quality of starting materials used in the synthesis of this compound.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Agilent GC-MS or equivalent nih.gov | Standard GC-MS instrumentation. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) nih.gov | Provides excellent separation for a wide range of organic compounds. |

| Carrier Gas | Helium at 1.1 mL/min (constant flow) dphen1.com | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless (1 µL) nih.gov | Maximizes the amount of sample transferred to the column for trace analysis. |

| Injector Temp. | 280 °C nih.gov | Ensures rapid volatilization of the sample. |

| Oven Program | 70°C (2 min), ramp 10°C/min to 300°C, hold 5 min | Temperature gradient to separate compounds with different boiling points. matec-conferences.org |

| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Mode | Scan (m/z 50-600) or SIM | Scan mode for identification; SIM mode for sensitive quantification. dphen1.com |

| Transfer Line Temp. | 290 °C dphen1.com | Prevents condensation of analytes between the GC and MS. |

Sample Preparation and Derivatization Techniques for Enhanced Analytical Resolution

Effective sample preparation is crucial for obtaining accurate and reliable results from chromatographic analysis. For this compound, this often involves extraction from a sample matrix followed by derivatization to improve its chromatographic properties.

Sample Preparation Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods to isolate and concentrate phenolic compounds from various matrices. For instance, an LLE procedure might involve dissolving the sample in a non-polar solvent like hexane (B92381) and extracting the phenolic compounds into a polar solvent mixture such as methanol/water. nih.gov The extract is then evaporated and reconstituted in a solvent suitable for injection. nih.gov SPE offers advantages in terms of reduced solvent consumption and higher sample throughput, using cartridges packed with materials like polystyrene copolymers to retain the analyte. dphen1.com

Derivatization Derivatization is a key step, especially for GC-MS analysis, as it converts the polar phenolic hydroxyl group into a less polar, more volatile ether or ester derivative. nih.gov This reduces peak tailing and improves separation efficiency. For HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing detection sensitivity. scirp.org

Common derivatization techniques include:

Silylation: This is the most common method for GC analysis of phenols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. phenomenex.comresearchgate.net

Alkylation/Acylation: Reagents such as pentafluorobenzyl bromide (PFBBr) or acetic anhydride (B1165640) can be used to form ether or ester derivatives. epa.govresearchgate.net Acetylation is a simple and effective method for preparing samples for trace analysis. rsc.org

Pre-column Derivatization for HPLC: For UV detection, reagents like 4-nitrobenzoyl chloride can be used to create a derivative with a strong UV absorbance, thereby lowering the limit of detection. scirp.org

Table 3: Common Derivatization Reagents for Phenolic Compounds

| Reagent | Technique | Derivative Formed | Advantages |

|---|---|---|---|

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | GC-MS | Trimethylsilyl (TMS) ether | Highly common, effective at increasing volatility. researchgate.net |

| MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | GC-MS | tert-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives with characteristic mass spectra. researchgate.net |

| Acetic Anhydride | GC-MS | Acetate ester | Simple, in-situ reaction for trace analysis in aqueous samples. rsc.orgresearchgate.net |

| PFBBr (Pentafluorobenzyl bromide) | GC-ECD/MS | Pentafluorobenzyl ether | Creates derivatives suitable for highly sensitive electron capture detection (ECD). epa.gov |

| 4-Nitrobenzoyl Chloride | HPLC-UV | 4-Nitrobenzoyl ester | Attaches a strong chromophore for enhanced UV detection sensitivity. scirp.org |

Chromatographic Purity Evaluation and Quantification

Once a robust HPLC or GC method has been developed, it can be validated and used for the quantitative evaluation of this compound purity. The goal is to accurately determine the amount of the main compound and quantify any detected impurities.

Purity Evaluation Chromatographic purity is typically assessed using the area percent method. In this approach, the peak area of each impurity is expressed as a percentage of the total area of all peaks in the chromatogram. While simple, this method assumes that all compounds have the same detector response factor, which may not be accurate. For more precise results, relative response factors (RRFs) for known impurities should be determined and applied.

Quantification For accurate quantification, calibration methods are employed:

External Standard Method: A calibration curve is generated by plotting the peak area response versus the concentration of a series of prepared standards of this compound. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area response on this curve. researchgate.net

Internal Standard Method: A known amount of a non-interfering compound (the internal standard) is added to both the standard solutions and the unknown sample. The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. This method corrects for variations in injection volume and sample preparation.

Method validation is performed to ensure the analytical method is suitable for its intended purpose. Key validation parameters, as recommended by the International Conference on Harmonization (ICH), are summarized in the table below. nih.gov

Table 4: Key Method Validation Parameters for Chromatographic Quantification

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99. researchgate.net |

| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, separation from known impurities. |

Inverse Gas Chromatography (IGC) for Material Characterization

Inverse Gas Chromatography (IGC) is a specialized gas-phase technique used to characterize the physicochemical properties of solid materials. In contrast to analytical GC, where a column is used to separate a mixture of analytes, IGC uses a column packed with the solid material of interest—in this case, this compound—and injects known probe molecules to measure their interaction with the solid's surface. wikipedia.org This makes IGC a powerful tool for materials characterization rather than chemical analysis. researchgate.net

IGC experiments are typically conducted at infinite dilution, where very small amounts of probe molecules are injected, resulting in low surface coverage. jst.go.jp By measuring the retention time of a series of different probe molecules (both non-polar and polar), key properties of the solid material can be determined.

Key applications of IGC for characterizing this compound include:

Surface Energy Determination: The dispersive component of the surface energy is determined by measuring the retention times of a series of n-alkanes. Polar probes are then used to determine the acid-base (or specific) components of the surface energy. wikipedia.org Surface energy is a critical parameter that influences powder flow, cohesion, adhesion, and wettability. aiche.org

Phase Transition Analysis: IGC can detect subtle changes in the solid's morphology, such as glass transitions or changes in crystallinity, which appear as discontinuities in the retention diagram (plot of retention volume vs. 1/T).

Sorption Properties: The technique can be used to measure adsorption isotherms, providing information on the interaction between the solid surface and various vapors. jst.go.jp

IGC has found increasing use in the pharmaceutical industry for characterizing active ingredients and excipients, as surface properties can significantly impact processing and formulation performance. wikipedia.org The technique has also been successfully applied to characterize related materials like phenolic resins. nih.gov

Table 5: IGC Probe Molecules and the Properties They Characterize

| Probe Molecule Type | Examples | Measured Property |

|---|---|---|

| Non-polar (n-Alkanes) | Heptane, Octane, Nonane, Decane | Dispersive Surface Energy (γsᴰ) wikipedia.org |

| Acidic Probes | Dichloromethane, Chloroform | Lewis basicity of the solid surface. |

| Basic Probes | Tetrahydrofuran (B95107) (THF), Ethyl Acetate, Acetone | Lewis acidity of the solid surface. |

| Amphoteric Probes | Ethanol (B145695), Acetonitrile | Both acidic and basic surface characteristics. |

Research on Derivatives and Analogs of 4 3 Benzyloxyphenyl Phenol

Studies on Substituted Phenols and Related Ethers

The study of substituted phenols and their related ethers provides a broad context for understanding the chemical behavior of 4-(3-Benzyloxyphenyl)phenol. The reactivity of the phenolic hydroxyl group and the influence of the benzyloxy substituent are key areas of investigation.

The synthesis of derivatives often involves the modification of the phenolic hydroxyl group. For instance, etherification reactions, such as the Williamson ether synthesis, can be employed to introduce various alkyl or aryl groups. The use of a base like sodium hydride followed by reaction with a suitable halide is a common strategy. For more selective reactions, milder bases such as silver(I) oxide can be utilized. Alternatively, acidic conditions using reagents like benzyl (B1604629) trichloroacetimidate (B1259523) can achieve benzylation. A notable reagent, 2-benzyloxy-1-methylpyridinium triflate, allows for benzylation under neutral conditions. The choice of synthetic route can be influenced by the stability of the substrate to acidic or basic conditions.

Deprotection of benzyl ethers to regenerate the phenol (B47542) is a critical reaction, often accomplished through palladium-catalyzed hydrogenation. This method is generally efficient, yielding the alcohol and toluene (B28343). For substrates containing other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used to control the hydrogenation process. Strong acids can also cleave benzyl ethers, though this is limited to acid-stable molecules. An alternative oxidative cleavage can be achieved by converting the ether to a benzoate, which is then hydrolyzed under basic conditions. The introduction of substituents on the benzyl group can facilitate more specific deprotection methods. For example, p-methoxybenzyl ethers are susceptible to cleavage by single-electron oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

The biological activity of substituted phenylphenols has been a subject of significant research. For example, studies on nitro-substituted phenylphenols have explored their herbicidal activity, which appears to be related to the pKa value of the compound nih.gov. Similarly, chloro-substituted phenylphenols have demonstrated miticidal activity, with 4-chloro-2-phenylphenol (B1594416) being a particularly effective agent against adult mites evitachem.com. These studies highlight how the nature and position of substituents on the phenylphenol core can dramatically influence their biological profiles.

Table 1: Examples of Biologically Active Substituted Phenylphenols

| Compound Name | Substituents | Biological Activity | Reference |

|---|---|---|---|

| 4-Chloro-2-phenylphenol | 4-chloro | Miticidal | evitachem.com |

| 2-Chloro-4-phenylphenol | 2-chloro | Miticidal | evitachem.com |

Investigations into Hydroxylated and Methoxylated Biphenyl (B1667301) Ethers

The introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups into the this compound scaffold is a key area of research to understand their impact on the molecule's properties. These groups can significantly alter electronic properties, solubility, and the potential for hydrogen bonding, thereby influencing biological activity.

Hydroxylated biphenyls are a class of polyphenolic compounds recognized for their antioxidant properties. The presence of hydroxyl groups allows for the scavenging of free radicals, a mechanism that is central to their biological effects. The antioxidant potential can be influenced by the number and position of the hydroxyl groups, as well as the presence of other substituents that can stabilize the resulting phenoxyl radical. For instance, electron-donating groups can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing antioxidant potential researchgate.net. The conformational flexibility of hydroxylated biphenyls also plays a role in their interaction with biological targets, such as proteins researchgate.net.

Methoxylation, the introduction of a methoxy group, can modulate the electronic and steric properties of the biphenyl ether. The demethylation of methoxy-substituted phenols is a common synthetic strategy to produce the corresponding hydroxylated derivatives. Reagents such as boron tribromide (BBr3) or hydrobromic acid are effective for this transformation nih.gov. The presence of a methoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions researchgate.net.

In the context of polybrominated diphenyl ethers (PBDEs), both hydroxylated and methoxylated analogs are found in the environment and have been the subject of toxicological studies. Research has shown that both OH-PBDEs and MeO-PBDEs can bioaccumulate and may have endocrine-disrupting effects uaic.robeilstein-archives.org. While not directly analogous to this compound, these studies provide valuable insights into how hydroxylation and methoxylation can impact the biological activity of diphenyl ether structures.

Table 2: Comparison of Hydroxylated and Methoxylated Biphenyl Ether Analogs

| Derivative Type | Key Structural Feature | General Impact on Properties | Example from Related Studies |

|---|---|---|---|

| Hydroxylated | -OH group | Increased polarity, hydrogen bonding capability, potential for antioxidant activity. | Hydroxylated PBDEs show potential for endocrine disruption beilstein-archives.org. |

Structure-Reactivity Relationships in Benzyloxy-Substituted Biphenyls

The relationship between the chemical structure of benzyloxy-substituted biphenyls and their reactivity is a critical area of study for predicting their chemical behavior and designing new derivatives with specific properties. The interplay of the benzyloxy group, the biphenyl core, and any additional substituents dictates the molecule's electronic and steric characteristics.

The benzyloxy group generally acts as an electron-donating group through resonance, which can activate the attached phenyl ring towards electrophilic aromatic substitution. However, the bulky nature of the benzyl group can also exert significant steric hindrance, influencing the regioselectivity of reactions. For example, in electrophilic substitution reactions on a phenol ring bearing a benzyloxy group, the incoming electrophile may be directed to the position para to the hydroxyl group to minimize steric clash.

Quantitative structure-activity relationship (QSAR) studies on related compounds, such as phenoxy and benzyloxyacetic acid derivatives, have been used to correlate physicochemical properties with biological activity researchgate.net. These studies often consider parameters like hydrophobicity (π), electronic effects (σ), and molar refraction (MR) to build predictive models. For benzyloxyacetic acids, it has been found that potency can be positively correlated with the hydrophobicity of substituents and the electron-withdrawing nature of substituents at the meta and para positions. Conversely, a negative correlation with the molar refraction of para substituents has been observed, suggesting that bulkier groups at this position may be detrimental to activity researchgate.net.

The cleavage of the benzyl ether bond is a key reaction for this class of compounds. As previously mentioned, this is often achieved through catalytic hydrogenolysis. The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups can sometimes hinder the reaction, while electron-withdrawing groups may facilitate it.

Table 3: Factors Influencing the Reactivity of Benzyloxy-Substituted Biphenyls